molecular formula C8H8F2N2OS B2365820 4-Difluoromethoxyphenylthiourea CAS No. 380441-42-9

4-Difluoromethoxyphenylthiourea

Cat. No.: B2365820
CAS No.: 380441-42-9
M. Wt: 218.22
InChI Key: KEJSKLSCZTWFAO-UHFFFAOYSA-N
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Description

4-Difluoromethoxyphenylthiourea is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. It belongs to the class of thiourea derivatives and has a molecular formula of C8H8F2N2OS. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety.

Preparation Methods

The synthesis of 4-Difluoromethoxyphenylthiourea typically involves the reaction of 4-difluoromethoxyaniline with thiocarbonyldiimidazole or similar thiocarbonylating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Difluoromethoxyphenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

4-Difluoromethoxyphenylthiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxyphenylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

4-Difluoromethoxyphenylthiourea can be compared with other thiourea derivatives, such as:

    Phenylthiourea: Lacks the difluoromethoxy group, making it less effective in certain applications.

    4-Methoxyphenylthiourea: Contains a methoxy group instead of a difluoromethoxy group, which can alter its chemical reactivity and biological activity.

    4-Trifluoromethoxyphenylthiourea: Contains a trifluoromethoxy group, which can enhance its stability and reactivity compared to the difluoromethoxy analogue.

The presence of the difluoromethoxy group in this compound makes it unique by enhancing its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2OS/c9-7(10)13-6-3-1-5(2-4-6)12-8(11)14/h1-4,7H,(H3,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJSKLSCZTWFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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